molecular formula C8H5FO4 B1293538 2-Fluoroterephthalic acid CAS No. 3906-87-4

2-Fluoroterephthalic acid

Cat. No. B1293538
CAS RN: 3906-87-4
M. Wt: 184.12 g/mol
InChI Key: YUWKPDBHJFNMAD-UHFFFAOYSA-N
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Description

2-Fluoroterephthalic acid (FTPA) is an organic compound that has been studied for its potential applications in scientific research. It is a dicarboxylic acid with the chemical formula C8H4O4F2. FTPA has been studied for its unique properties and potential uses in the synthesis of other compounds, and for its potential applications in biochemistry, physiology, and medical research.

Scientific Research Applications

1. Electrochemical Applications

Research involving 2-Fluoroterephthalic acid (2-FTA) has explored its use in electrochemical applications. For instance, a study by Gayen and Chaplin (2017) discussed the use of fluorinated compounds, including terephthalic acid derivatives, in minimizing the formation of perchlorate at boron-doped diamond film anodes. This work highlights the potential of fluorinated terephthalic acids in improving the efficiency and safety of electrochemical processes (Gayen & Chaplin, 2017).

2. Fluorescence Imaging and Probes

2-FTA has applications in fluorescence microscopy and imaging. For example, Kim and Cho (2009) developed two-photon probes for visualizing intracellular metal ions, acidic vesicles, and lipid rafts in living cells and tissues, demonstrating the versatility of fluorinated compounds like 2-FTA in biological imaging (Kim & Cho, 2009).

3. Advanced Material Synthesis

2-FTA is used in the synthesis of advanced materials. For instance, a study by Fan et al. (2020) utilized 2-amino-terephthalic acid, a close derivative, for the construction of Metal-Organic Frameworks (MOFs) activated with carbon quantum dots. These MOFs were employed as sensors for metal ions, illustrating the potential of 2-FTA derivatives in material science (Fan et al., 2020).

4. Photophysical Studies and Sensor Development

The photophysical properties of 2-FTA and its derivatives are significant for developing various sensors. Research by Niu et al. (2002) on covalently immobilized fluorophores based on naphthalimide derivatives, related to 2-FTA, exemplifies this application in creating optical sensors for specific chemicals (Niu et al., 2002).

Safety and Hazards

2-Fluoroterephthalic acid is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and the hazard statements H302+H312+H332;H315;H319;H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-fluoroterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWKPDBHJFNMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192308
Record name 2-Fluoroterephthalic acid
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Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3906-87-4
Record name 2-Fluoro-1,4-benzenedicarboxylic acid
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Record name 2-Fluoroterephthalic acid
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Record name 3906-87-4
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Record name 2-Fluoroterephthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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